molecular formula C12H11N5O B12958191 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol

2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol

Cat. No.: B12958191
M. Wt: 241.25 g/mol
InChI Key: ORNQGYXWARSHCO-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the amino functionalities .

Scientific Research Applications

2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA, leading to inhibition of DNA replication and transcription. These interactions disrupt cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-(1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group at the 8-position, which may affect its biological activity.

    4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the amino groups at the 2 and 6 positions, potentially altering its interaction with biological targets.

Uniqueness

The presence of both amino and hydroxyl groups in 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in its interactions compared to similar compounds. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2,6-diamino-4-imidazol-1-ylquinolin-8-ol

InChI

InChI=1S/C12H11N5O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,13H2,(H2,14,16)

InChI Key

ORNQGYXWARSHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)N)N

Origin of Product

United States

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